

GNF2133 Hydrochloride: In Vitro Application Notes and Protocols for Preclinical Research

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Compound of Interest		
Compound Name:	GNF2133 hydrochloride	
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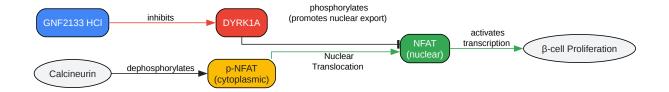
Introduction

GNF2133 hydrochloride is a potent and selective inhibitor of the Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A).[1] This small molecule has garnered significant interest in the field of regenerative medicine, particularly for its potential in treating type 1 diabetes.[2][3] GNF2133 has been shown to induce the proliferation of pancreatic β -cells, offering a promising therapeutic strategy for restoring β -cell mass and function.[2][4] These application notes provide an overview of the in vitro evaluation of **GNF2133 hydrochloride**, including its mechanism of action, key quantitative data, and detailed protocols for relevant assays.

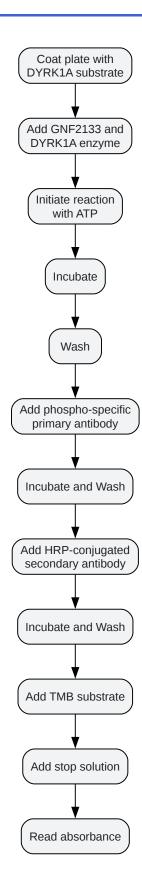
Mechanism of Action

GNF2133 exerts its biological effects primarily through the inhibition of DYRK1A, a serine/threonine kinase involved in regulating cell proliferation and differentiation.[5] In the context of pancreatic β-cells, DYRK1A acts as a negative regulator of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway. By inhibiting DYRK1A, GNF2133 promotes the nuclear translocation of NFAT transcription factors, which in turn activates downstream target genes responsible for cell cycle progression and proliferation.[6]









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